molecular formula C12H19ClN2O2 B13971910 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone

Cat. No.: B13971910
M. Wt: 258.74 g/mol
InChI Key: BBGNAUXZADHUBM-UHFFFAOYSA-N
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Description

1-(2-Acetyl-2,8-diazaspiro[45]decan-8-yl)-2-chloroethanone is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of Functional Groups: The acetyl and chloroethanone groups are introduced through subsequent reactions, often involving acylation and halogenation reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone

InChI

InChI=1S/C12H19ClN2O2/c1-10(16)15-7-4-12(9-15)2-5-14(6-3-12)11(17)8-13/h2-9H2,1H3

InChI Key

BBGNAUXZADHUBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl

Origin of Product

United States

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